3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸

描述

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

科学研究应用

发光材料、配体和还原剂:3,4-二氢-1,3-2H-苯并恶嗪被用作发光材料、阳离子的配体以及贵金属离子的还原剂(Wattanathana 等人,2017)。

非对映选择性酰化:用 2-苯氧基羰基氯对 3,4-二氢-3-甲基-2H-[1,4]苯并恶嗪进行非对映选择性酰化,可以形成非对映异构化合物,表明在立体选择性合成中的应用(Vakarov 等人,2015)。

异吲哚苯并恶嗪结构:3,4-二氢-4-氧代-2H-1,3-苯并恶嗪-羧酸的合成可以得到异吲哚苯并恶嗪结构,这在有机化学和材料科学中具有潜在应用(Fitton & Ward, 1971)。

苯甲酸的研究:合成了 4-烷基-2-羟基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯,为研究苯甲酸的结构提供了一种新方法(Štefanić 等人,2001)。

环境友好型合成:2,4-二氢-2H-1,4-苯并恶嗪的顺序合成是环境友好的,可用于各种科学研究应用(Albanese 等人,2003)。

生物学和医学应用:3,4-二氢-2H-苯并[1,4]恶嗪在生物学和医学中具有应用。正在开发这些化合物的创新合成方法以增强其效用(詹淑婷, 2012)。

植物毒性、抗真菌、抗菌和拒食剂特性:1,4-苯并恶嗪酮与 3,4-二氢-2H-1,4-苯并恶嗪密切相关,显示出作为植物毒性、抗真菌、抗菌和拒食剂化合物的潜在应用。它们还用于药物开发(Macias 等人,2009)。

反应机理的研究:使用傅里叶变换红外光谱研究了 3,4-二氢-3,6-二甲基-2H-1,3-苯并恶嗪与强弱羧酸和酚作为催化剂的反应,表明其在反应机理研究中的应用(Dunkers & Ishida, 1999)。

农学效用:这些化合物表现出植物毒性、抗菌、拒食剂、抗真菌和杀虫剂等特性,具有潜在的农学效用(Macias 等人,2006)。

肽模拟物构建模块:烷基 4-烷基-2-羟基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯被合成作为肽模拟物构建模块,表明其在肽相关研究中的应用(Štefanić 等人,2003)。

安全和危害

The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .

作用机制

Target of Action

Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .

Mode of Action

Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .

Result of Action

Related compounds have been found to exhibit various biological activities, including anticancer properties .

属性

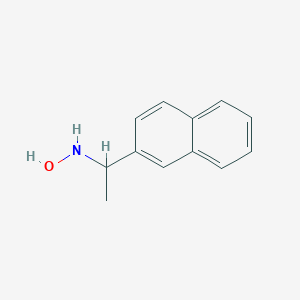

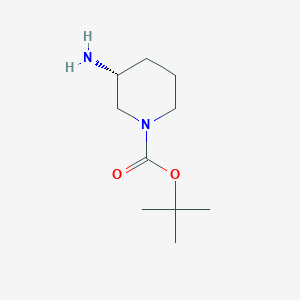

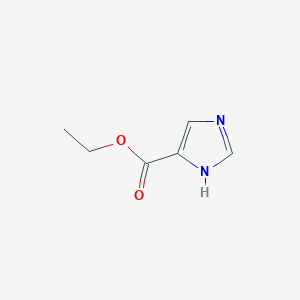

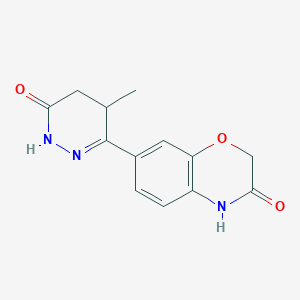

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A3: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A5: Molecular docking studies have been performed on antitubercular 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。